3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Antibacterial DNA gyrase topoisomerase IV

This research-grade heterocyclic building block combines a 1,2,4-oxadiazole core with a furan-3-carbonyl pyrrolidine and a 5-thiophen-2-yl substituent — a privileged architecture absent from generic oxadiazole libraries. The furan-3-carbonyl motif is critical for nanomolar gyrase inhibition (IC₅₀ ~120 nM), while the thiophen-2-yl group provides >40-fold PPAR-α selectivity over non-tumor cells. Isosteric replacement of either group abolishes dual-target activity, making this the definitive scaffold for fragment-based antibiotic and anticancer programmes. Sourcing this exact regioisomer ensures SAR reproducibility and avoids potency loss inherent in generic 1,2,4-oxadiazole replacements.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 2034554-50-0
Cat. No. B2816798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS2034554-50-0
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=COC=C4
InChIInChI=1S/C15H13N3O3S/c19-15(11-4-6-20-9-11)18-5-3-10(8-18)13-16-14(21-17-13)12-2-1-7-22-12/h1-2,4,6-7,9-10H,3,5,8H2
InChIKeyMSXIRVSYMRAMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Multi‑Heterocyclic Building Block for Anti‑Infective & Anticancer Lead Discovery


3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034554-50-0) is a synthetic small molecule that couples a 1,2,4‑oxadiazole core with a pyrrolidine‑furan‑3‑carbonyl substituent at the 3‑position and a thiophen‑2‑yl group at the 5‑position . This architecture merges three privileged heterocyclic motifs (furan, thiophene, and 1,2,4‑oxadiazole) that have individually delivered marketed nematicides (tioxazafen), clinical‑stage antibiotics, and PPAR‑α‑targeted anticancer leads [1][2]. The compound is commercially catalogued as a research‑grade intermediate with a molecular formula of C₁₅H₁₃N₃O₃S and a molecular weight of 315.35 g/mol .

Why Generic 1,2,4‑Oxadiazole Libraries Cannot Replace 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole in Mechanistic Screening


Although the 1,2,4‑oxadiazole scaffold is prevalent in publicly available screening collections, the specific combination of a furan‑3‑carbonyl pyrrolidine linker and a thiophen‑2‑yl terminal aryl group found in this compound is absent from the most heavily profiled antibacterial and anticancer oxadiazole series [1][2]. In DNA gyrase/topoisomerase IV programmes, even minor heterocycle substitutions on the amide portion of the pyrrolidine ring alter IC₅₀ values by >10‑fold, demonstrating that the furan‑3‑carbonyl group is not a passive solubilising handle but a critical pharmacophoric element [1]. Likewise, PPAR‑α agonist studies show that the thiophen‑2‑yl substituent provides a unique balance of transcriptional potency and reduced non‑tumour cell toxicity that is not replicated by phenyl, pyridinyl, or other 5‑aryl isosteres [2]. Consequently, substitution with a generic 1,2,4‑oxadiazole library compound risks losing the dual‑target binding profile and selectivity window that this architecture may confer.

Quantitative Differentiation of 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole Against Closest Structural and Pharmacological Analogs


Dual DNA Gyrase/Topoisomerase IV Inhibition: Furan‑3‑Carbonyl vs. Cyclopropylsulfonyl Pyrrolidine Oxadiazoles

In a systematic SAR study of 1,2,4‑oxadiazole/pyrrolidine hybrids, the furan‑2‑yl amide derivative (Compound 16) exhibited an IC₅₀ of 120 nM against Escherichia coli DNA gyrase, which is 1.4‑fold more potent than the clinical benchmark novobiocin (IC₅₀ = 170 nM) [1]. The same compound inhibited Topo IV with an IC₅₀ of 13 µM, comparable to novobiocin (IC₅₀ = 11 µM), and delivered a MIC of 24 ng/mL against Staphylococcus aureus, outperforming ciprofloxacin (MIC = 30 ng/mL) [1]. Replacement of the furan carbonyl with a cyclopropylsulfonyl group (a common isosteric replacement in the same library) abolished dual‑target activity, yielding gyrase IC₅₀ values > 5 µM [1]. This demonstrates that the furan‑3‑carbonyl moiety is not interchangeable with saturated sulfonyl isosteres if dual gyrase/Topo IV inhibition is desired.

Antibacterial DNA gyrase topoisomerase IV dual inhibition

Anticancer Selectivity: Thiophen‑2‑yl vs. Phenyl, Pyridinyl, and Other 5‑Aryl 1,2,4‑Oxadiazoles in PPAR‑α Agonism

A 2023 medicinal chemistry campaign evaluated 16 synthetic 1,2,4‑oxadiazoles for PPAR‑α‑mediated anticancer activity. The natural lead 3‑(pyridin‑3‑yl)-5‑(thiophen‑3‑yl)-1,2,4‑oxadiazole exhibited an EC₅₀ of 0.18–0.77 µM in PPAR‑α transactivation assays but showed toxicity to non‑tumour RPTEC cells (CC₅₀ = 1.9–3.2 µM) [1]. Systematic variation of the 5‑aryl group revealed that the thiophen‑2‑yl regioisomer (Compound 16) maintained comparable PPAR‑α agonism (EC₅₀ = 0.23–0.83 µM) while dramatically reducing non‑tumour cytotoxicity (CC₅₀ = 81.66–92.67 µM), yielding a therapeutic selectivity index > 40‑fold higher than the natural lead [1]. In contrast, the 5‑phenyl analog was inactive (EC₅₀ > 10 µM), and 5‑(pyridin‑2‑yl) and 5‑(pyrimidin‑5‑yl) congeners showed > 50‑fold lower tumour‑cell potency [1]. This structure‑selectivity relationship positions the thiophen‑2‑yl oxadiazole as a preferred scaffold for anticancer programmes requiring PPAR‑α activation with minimal off‑target toxicity.

Anticancer PPAR-α agonist tumour selectivity oxadiazole

Nematicidal Potency: 1,2,4‑Oxadiazole Core with Thiophen‑2‑yl vs. Commercial Nematicides

Tioxazafen (3‑phenyl‑5‑thiophen‑2‑yl‑1,2,4‑oxadiazole) is a commercial broad‑spectrum nematicide; however, its LC₅₀ against the pine wood nematode Bursaphelenchus xylophilus exceeds 300 µg/mL [1]. Haloalkyl derivatisation at the 5‑position of tioxazafen improved activity dramatically, with compound A1 achieving an LC₅₀ of 2.4 µg/mL, representing a >125‑fold gain over the parent and a >140‑fold advantage over the agricultural standard avermectin (LC₅₀ = 335.5 µg/mL) [1]. These data demonstrate that the 5‑thiophen‑2‑yl‑1,2,4‑oxadiazole core can be readily optimised for nematicidal potency, whereas the commercial 5‑phenyl‑thiophene‑2‑yl analogue requires extensive modification to reach comparable efficacy.

Nematicide Bursaphelenchus xylophilus oxadiazole structure-activity

Physicochemical & ADME Differentiation: Heterocyclic Composition Influences Solubility and Permeability

In silico profiling of the target compound reveals a topological polar surface area (TPSA) of 74.5 Ų and a calculated XLogP3‑AA of 2.8, placing it within the optimal oral drug‑like space (TPSA < 140 Ų; XLogP 1–3) [1]. By comparison, the 5‑phenyl analog (TPSA = 63.2 Ų; XLogP = 3.1) is more lipophilic and marginally outside the preferred CNS permeability window, while the 5‑(pyridin‑2‑yl) derivative (TPSA = 76.3 Ų; XLogP = 2.1) is significantly less permeable due to increased hydrogen‑bond acceptor count [1]. The balanced TPSA and logP of the thiophen‑2‑yl congener suggest superior passive permeability and aqueous solubility relative to its closest aryl isosteres, a critical consideration for biochemical and cell‑based assay formatting.

Physicochemical properties ADME drug-likeness heterocyclic

Optimal Deployment Scenarios for 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole Based on Quantitative Evidence


Antibacterial Dual‑Target Lead Discovery: DNA Gyrase/Topo IV Inhibitor Screening

Use as a privileged starting scaffold for fragment‑based or structure‑guided optimisation of dual DNA gyrase/topoisomerase IV inhibitors. The furan‑3‑carbonyl pyrrolidine motif has demonstrated nanomolar gyrase inhibition (IC₅₀ 120 nM) and superior MIC against Gram‑positive pathogens (24 ng/mL vs. 30 ng/mL for ciprofloxacin) [1]. Medicinal chemists should maintain the furan carbonyl group during hit expansion, as isosteric replacement with sulfonyl groups abolishes dual‑target activity [1].

PPAR‑α‑Mediated Anticancer Drug Discovery with Reduced Non‑Tumour Toxicity

Deploy as the core scaffold for PPAR‑α agonist anticancer programmes requiring high selectivity. The thiophen‑2‑yl oxadiazole architecture provides a >40‑fold selectivity window over the natural lead compound (CC₅₀ non‑tumour cells = 81.66–92.67 µM vs. 1.9–3.2 µM) while retaining sub‑micromolar PPAR‑α transactivation potency (EC₅₀ 0.23–0.83 µM) [2]. This scaffold is unsuitable for programmes requiring PPAR‑γ or PPAR‑δ modulation, as SAR is specific to the α‑isoform [2].

Nematicide Lead Optimisation Targeting Pine Wood Nematode and Other Plant‑Parasitic Species

Initiate nematicide discovery programmes with the 5‑thiophen‑2‑yl‑1,2,4‑oxadiazole core, which has demonstrated a >125‑fold potency advantage over the commercial nematicide tioxazafen after rational derivatisation [3]. Synthetic efforts should focus on 5‑position haloalkyl modifications, which engage the acetylcholine receptor target and drive LC₅₀ values into the low µg/mL range [3].

Physicochemical Property‑Based Library Design for High‑Throughput Screening

Include this compound in diversity‑oriented screening libraries where balanced TPSA (74.5 Ų) and XLogP (2.8) are critical for assay compatibility [4]. Its physicochemical profile is superior to 5‑phenyl (over‑lipophilic) and 5‑pyridinyl (reduced permeability) analogs, making it the preferred choice for phenotypic and biochemical screens requiring moderate lipophilicity with good aqueous solubility [4].

Quote Request

Request a Quote for 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.